molecular formula C18H15ClN2O2S B3648508 3-(2-chlorophenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide

3-(2-chlorophenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide

Cat. No.: B3648508
M. Wt: 358.8 g/mol
InChI Key: WYUVXJAJYMHNKI-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, a methyl group, a methylsulfanyl group, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the oxazole ring through cyclization reactions. The starting materials often include 2-chlorobenzaldehyde and 2-(methylsulfanyl)aniline, which undergo condensation and cyclization to form the oxazole ring. The reaction conditions usually involve the use of strong acids or bases as catalysts and may require elevated temperatures to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in pain and inflammation pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenyl)-5-(methylsulfanyl)-1,3,4-oxadiazole: Similar in structure but with an oxadiazole ring instead of an oxazole ring

Properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(2-methylsulfanylphenyl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2S/c1-11-16(17(21-23-11)12-7-3-4-8-13(12)19)18(22)20-14-9-5-6-10-15(14)24-2/h3-10H,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYUVXJAJYMHNKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC=CC=C3SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-chlorophenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide
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3-(2-chlorophenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide
Reactant of Route 6
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3-(2-chlorophenyl)-5-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-4-carboxamide

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